Thalidomide-4-O-C7-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. The modified structure of Thalidomide-4-O-C7-NH2 (hydrochloride) introduces a seven-carbon amine side chain, enhancing its biological activity and specificity. This compound has gained attention for its potential applications in targeted protein degradation and cancer treatment, particularly through its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex.
Thalidomide-4-O-C7-NH2 (hydrochloride) is synthesized through organic chemistry methods that modify the original thalidomide structure. The exact synthetic routes are proprietary but generally involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes.
This compound belongs to the class of small molecules known as cereblon ligands. It is classified under various categories based on its structure and function, including pharmaceutical agents, immunomodulators, and compounds involved in targeted protein degradation.
The synthesis of Thalidomide-4-O-C7-NH2 (hydrochloride) typically involves several key steps:
The specific conditions for each step are usually optimized for yield and purity but are not publicly disclosed in detail due to proprietary concerns. Industrial production methods would follow similar synthetic routes but on a larger scale, employing automated synthesis equipment and rigorous quality control measures.
The molecular formula for Thalidomide-4-O-C7-NH2 (hydrochloride) is , with a molecular weight of approximately 423.9 g/mol. Its IUPAC name is 4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; hydrochloride.
The structural modifications enhance its interaction with biological targets compared to the parent compound thalidomide.
Thalidomide-4-O-C7-NH2 (hydrochloride) can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The outcomes depend on specific conditions such as temperature and solvent choice.
Thalidomide-4-O-C7-NH2 (hydrochloride) acts primarily through its role as a cereblon ligand. It recruits cereblon protein into the E3 ubiquitin ligase complex, leading to the ubiquitination and degradation of target proteins involved in various cellular processes. This mechanism modulates inflammatory responses by affecting the release of cytokines like tumor necrosis factor-alpha.
Thalidomide-4-O-C7-NH2 (hydrochloride) is typically characterized by:
Key chemical properties include:
These properties influence its application in biological systems and pharmaceutical formulations.
Thalidomide-4-O-C7-NH2 (hydrochloride) has several significant applications:
This compound exemplifies the ongoing evolution of thalidomide derivatives in scientific research and therapeutic applications.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: